
3beta-Hydroxy-5alpha-pregnan-20-one
Overview
Description
3beta-Hydroxy-5alpha-pregnan-20-one, also known as Allopregnanolone, is a neurosteroid derived from progesterone. It is a naturally occurring compound in the human body and plays a significant role in modulating the activity of the central nervous system. The molecular formula of this compound is C21H34O2, and it has a molecular weight of 318.4935 .
Preparation Methods
Synthetic Routes and Reaction Conditions
3beta-Hydroxy-5alpha-pregnan-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in an alcohol solvent, such as ethanol. This reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to convert progesterone into this compound through enzymatic processes. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5alpha-pregnan-3,20-dione using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form 5alpha-pregnan-3alpha-ol-20-one using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products Formed
Oxidation: 5alpha-pregnan-3,20-dione
Reduction: 5alpha-pregnan-3alpha-ol-20-one
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Mood Disorders
Allopregnanolone has been identified as a potential treatment for mood disorders, particularly premenstrual dysphoric disorder (PMDD) and postpartum depression. Its ability to modulate GABA_A receptors suggests a role in alleviating symptoms associated with these conditions. A pharmaceutical composition incorporating allopregnanolone has been developed to enhance solubility and improve pharmacokinetics, making it more effective for therapeutic use .
2. Neuroprotection
Research indicates that allopregnanolone provides neuroprotective effects against excitotoxicity and seizures. It acts as an allosteric modulator of the GABA_A receptor, enhancing inhibitory neurotransmission and potentially protecting against neuronal damage during episodes of increased excitatory activity . In animal models, it has been shown to reduce seizure activity induced by bicuculline during ethanol withdrawal, highlighting its neuroprotective properties .
3. Anti-inflammatory Effects
Allopregnanolone has demonstrated anti-inflammatory effects in the brain by enhancing IL-10 production and modulating toll-like receptor pathways. This suggests its potential utility in treating neuroinflammatory conditions and may have implications for broader immune responses .
Neurobiological Insights
1. Modulation of Neuronal Morphology
Studies have shown that allopregnanolone can induce rapid changes in neuronal morphology, leading to regression of neuritic extensions in cultured neurons. This effect is significant for understanding how neurosteroids influence neuronal development and plasticity, particularly during critical periods of brain maturation .
2. Interaction with Other Hormones
Allopregnanolone's effects can be influenced by other hormones such as estrogen. In certain contexts, it may promote filopodial growth in neurons previously affected by its retraction effects, indicating a complex interplay between neurosteroids and sex hormones in modulating brain structure and function .
Reproductive Health Applications
1. Hormonal Regulation
In reproductive health, allopregnanolone plays a role in the regulation of reproductive hormones and may influence processes such as ovulation and menstrual cycle regulation. Its metabolites are involved in the metabolism of progesterone, impacting fertility and pregnancy outcomes .
2. Anesthesia
There is emerging evidence that allopregnanolone may be beneficial in anesthetic practices due to its sedative properties. Its ability to enhance GABAergic transmission could be leveraged to improve anesthetic protocols and manage sedation levels during surgical procedures .
Case Studies and Research Findings
Mechanism of Action
3beta-Hydroxy-5alpha-pregnan-20-one exerts its effects primarily through positive allosteric modulation of gamma-aminobutyric acid (GABA) A receptors. By enhancing the activity of these receptors, it increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This modulation occurs through binding to specific sites on the GABA A receptor complex, which enhances the receptor’s response to GABA .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-3alpha-ol-20-one:
3beta-Hydroxy-5beta-pregnan-20-one: Another neurosteroid with similar effects on GABA receptors.
5alpha-Pregnane-3beta-ol-20-one: A stereoisomer with distinct biological activity.
Uniqueness
3beta-Hydroxy-5alpha-pregnan-20-one is unique due to its specific configuration and potent effects on GABA A receptors. Its ability to modulate these receptors with high efficacy makes it a valuable compound in neuropharmacology and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3β-Hydroxy-5α-pregnan-20-one, and how can researchers optimize yield and purity?
- Methodology : The compound can be synthesized via oxidation of precursor steroids. For example, 3α,18,20β-trihydroxy-5β-pregnan-11-one can be oxidized to form the 18,20-lactone intermediate, followed by reduction with alkali metal borohydrides to obtain derivatives . Optimization requires controlling reaction conditions (e.g., temperature, catalyst choice) to minimize side products. Chromatographic purification (HPLC or TLC) is critical for isolating isomers .
Q. How can researchers distinguish between 3α- and 3β-hydroxy stereoisomers of 5α-pregnan-20-one derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for differentiating stereoisomers. The coupling constants and chemical shifts of protons near the hydroxyl group (e.g., C3) vary between α and β configurations. High-resolution mass spectrometry (HRMS) and polarimetric analysis further confirm structural identity .
Q. What analytical techniques are suitable for quantifying 3β-Hydroxy-5α-pregnan-20-one in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-concentration neurosteroids. ELISA kits, while less specific, can be used for high-throughput screening in plasma or cerebrospinal fluid . Sample preparation should include solid-phase extraction to remove interfering lipids .
Q. What safety protocols are critical when handling 3β-Hydroxy-5α-pregnan-20-one in laboratory settings?
- Methodology : Use fume hoods to avoid inhalation of crystalline powders. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should adhere to COA guidelines (e.g., -20°C under inert gas) to prevent degradation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 5α vs. 5β, 3α vs. 3β) influence the neurosteroid activity of 5α-pregnan-20-one derivatives?
- Methodology : Comparative studies using electrophysiological assays (e.g., GABAA receptor chloride flux assays) reveal that 3β-hydroxy-5α isomers, like isoallopregnanolone, act as GABAA receptor antagonists, whereas 3α-hydroxy-5α isomers enhance chloride currents . Molecular docking simulations can predict binding affinities based on stereochemistry .
Q. What experimental strategies can resolve contradictions in reported neurophysiological effects of 3β-Hydroxy-5α-pregnan-20-one?
- Methodology : Contradictions may arise from differences in model systems (e.g., cell lines vs. primary neurons) or metabolite interference. Researchers should:
- Validate compound purity via NMR and HRMS.
- Use CRISPR-edited neuronal models to isolate GABAA receptor subtypes.
- Employ steroid-depleted media to exclude confounding endogenous neurosteroids .
Q. How can researchers design studies to investigate the role of 3β-Hydroxy-5α-pregnan-20-one in pregnancy-related neuroplasticity?
- Methodology : Longitudinal rodent studies with timed gestational exposure and behavioral assays (e.g., elevated plus maze for anxiety) are foundational. Paired with LC-MS/MS steroid profiling in maternal plasma and fetal brain tissue, this approach links pharmacokinetics to neurodevelopmental outcomes .
Q. What challenges arise in synthesizing 3β-Hydroxy-5α-pregnan-20-one derivatives with modified side chains, and how can they be addressed?
- Methodology : Introducing substituents at C17 or C21 often leads to steric hindrance or oxidation side reactions. Strategies include:
- Protecting group chemistry (e.g., acetylating hydroxyl groups).
- Enzymatic catalysis (e.g., using cytochrome P450 isoforms for site-specific oxidation).
- Monitoring reaction progress via real-time FTIR to detect intermediate formation .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships for 3β-Hydroxy-5α-pregnan-20-one in neurosteroid assays?
- Methodology : Use non-linear regression models (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Include controls for solvent effects and assay plate variability. For contradictory datasets, apply meta-analysis tools to assess heterogeneity across studies .
Q. What are the limitations of current models for studying 3β-Hydroxy-5α-pregnan-20-one in human neurophysiology?
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3 |
InChI Key |
AURFZBICLPNKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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